Flortaucipir F-18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flortaucipir F-18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging. It is specifically designed to bind to aggregated tau protein in the brain, which is a hallmark of Alzheimer’s disease. This compound helps in visualizing the density and distribution of tau neurofibrillary tangles, aiding in the diagnosis and evaluation of Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Flortaucipir F-18 is synthesized through nucleophilic radio-fluorination of a precursor compound, followed by acid hydrolysis. The precursor, AV1622, undergoes a reaction with radioactive fluorine-18 in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out in a research module that includes radiosynthesis, semi-preparative high-performance liquid chromatography (HPLC) purification, and final formulation via solid phase extraction (SPE) .

Industrial Production Methods: The industrial production of this compound involves automated processes to ensure high purity and yield. The production is carried out in specialized facilities equipped with the necessary radiopharmaceutical production equipment. The process includes the synthesis of the radioactive compound, purification, and quality control to meet regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Flortaucipir F-18 primarily undergoes binding reactions with tau proteins in the brain. It does not undergo significant chemical transformations under physiological conditions. it may exhibit off-target binding to monoamine oxidase enzymes and regions with high levels of melanin, neuromelanin, and iron .

Common Reagents and Conditions: The synthesis of this compound involves the use of radioactive fluorine-18, dimethyl sulfoxide (DMSO), and acid for hydrolysis. The reaction conditions are carefully controlled to ensure the incorporation of the radioactive isotope and the stability of the final product .

Major Products Formed: The major product formed in the synthesis of this compound is the final radiolabeled compound itself. The purity and specific activity of the product are critical for its effectiveness in PET imaging .

Aplicaciones Científicas De Investigación

Flortaucipir F-18 is extensively used in scientific research, particularly in the field of neurology and Alzheimer’s disease. Its primary application is in PET imaging to visualize tau pathology in the brain. This helps in the early diagnosis and monitoring of Alzheimer’s disease progression. Additionally, it is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting tau protein aggregation .

Mecanismo De Acción

Flortaucipir F-18 exerts its effects by binding to aggregated tau protein in the brain. After intravenous administration, it crosses the blood-brain barrier and selectively binds to tau neurofibrillary tangles. This binding allows for the visualization of tau pathology using PET imaging. The molecular target of this compound is the tau protein, and its binding helps in identifying the presence and extent of tau pathology in Alzheimer’s disease .

Comparación Con Compuestos Similares

Similar Compounds:

- Florbetapir F-18

- Florbetaben F-18

- Flutemetamol F-18

- Piflufolastat F-18 (18F-DCFPyL)

Uniqueness: Flortaucipir F-18 is unique in its ability to specifically bind to tau protein aggregates, whereas other similar compounds like Florbetapir F-18, Florbetaben F-18, and Flutemetamol F-18 are designed to bind to beta-amyloid plaques. Piflufolastat F-18 is used for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. The specificity of this compound for tau protein makes it a valuable tool in the diagnosis and research of Alzheimer’s disease .

Propiedades

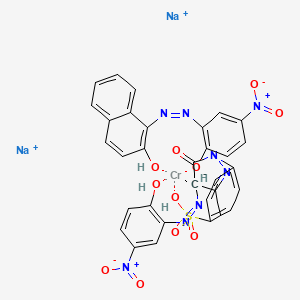

| Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. | |

Número CAS |

1522051-90-6 |

Fórmula molecular |

C16H10FN3 |

Peso molecular |

262.27 g/mol |

Nombre IUPAC |

7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |

Clave InChI |

GETAAWDSFUCLBS-SJPDSGJFSA-N |

SMILES isomérico |

C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |

SMILES canónico |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.